Glycerides, C8-10 mono-and di-

Drug Solubilization Nanoemulsion Intranasal Delivery

Glycerides, C8-10 mono- and di- (CAS 85536-07-8), compendially designated as Glyceryl Mono and Dicaprylocaprate USP–NF, is a nonionic lipid mixture consisting of mono- and diesters of glycerol with caprylic (C8) and capric (C10) fatty acids. Monograph specifications mandate a monoester content of 40.0%–75.0%, a diester content of 20.0%–50.0%, and triesters not exceeding 15.0%, distinguishing it from less-defined medium-chain glyceride products.

Molecular Formula C290H252N8O72
Molecular Weight 5001 g/mol
CAS No. 85536-07-8
Cat. No. B8822813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerides, C8-10 mono-and di-
CAS85536-07-8
Molecular FormulaC290H252N8O72
Molecular Weight5001 g/mol
Structural Identifiers
SMILESCCC1(OC(=C(C(=O)O1)C=CC=CC=C2C(=O)OC3(CCC4(CC3)OC(=O)C(=CC=CC=CC5=C(OC(OC5=O)(C)CC)[O-])C(=O)O4)OC2=O)[O-])C.CC1CCC(C2(C1)OC(=C(C(=O)O2)C=CC=CC=C3C(=O)OC4(CCC5(CC4)OC(=O)C(=CC=CC=CC6=C(OC7(CC(CCC7C)C)OC6=O)[O-])C(=O)O5)OC3=O)[O-])C.CC1(OC(=O)C(=CC=CC=CC2=C(OC3(CCC4(CC3)OC(=C(C(=O)O4)C=CC=CC=C5C(=O)OC(OC5=O)(C)C)[O-])OC2=O)[O-])C(=O)O1)C.C1CCC2(CC1)OC(=O)C(=CC=CC=CC3=C(OC4(CCC5(CC4)OC(=C(C(=O)O5)C=CC=CC=C6C(=O)OC7(CCCCC7)OC6=O)[O-])OC3=O)[O-])C(=O)O2.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O
InChIInChI=1S/C44H48O16.C40H40O16.C36H36O16.4C34H24N2O2.C34H32O16/c1-25-15-17-27(3)43(23-25)57-37(49)31(38(50)58-43)13-9-5-7-11-29-33(45)53-41(54-34(29)46)19-21-42(22-20-41)55-35(47)30(36(48)56-42)12-8-6-10-14-32-39(51)59-44(60-40(32)52)24-26(2)16-18-28(44)4;41-29-25(30(42)50-37(49-29)17-9-3-10-18-37)13-5-1-7-15-27-33(45)53-39(54-34(27)46)21-23-40(24-22-39)55-35(47)28(36(48)56-40)16-8-2-6-14-26-31(43)51-38(52-32(26)44)19-11-4-12-20-38;1-5-33(3)45-25(37)21(26(38)46-33)13-9-7-11-15-23-29(41)49-35(50-30(23)42)17-19-36(20-18-35)51-31(43)24(32(44)52-36)16-12-8-10-14-22-27(39)47-34(4,6-2)48-28(22)40;4*37-33-13-11-29(23-31(33)27-7-3-1-4-8-27)35-19-15-25(16-20-35)26-17-21-36(22-18-26)30-12-14-34(38)32(24-30)28-9-5-2-6-10-28;1-31(2)43-23(35)19(24(36)44-31)11-7-5-9-13-21-27(39)47-33(48-28(21)40)15-17-34(18-16-33)49-29(41)22(30(42)50-34)14-10-6-8-12-20-25(37)45-32(3,4)46-26(20)38/h5-14,25-28,49,51H,15-24H2,1-4H3;1-2,5-8,13-16,45,47H,3-4,9-12,17-24H2;7-16,37,39H,5-6,17-20H2,1-4H3;4*1-24H;5-14,39,41H,15-18H2,1-4H3
InChIKeyDENDBKLJAQIVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Are Glycerides, C8-10 Mono- and Di- (CAS 85536-07-8)? A USP–NF Compendial Monograph for a Medium-Chain Lipid Excipient


Glycerides, C8-10 mono- and di- (CAS 85536-07-8), compendially designated as Glyceryl Mono and Dicaprylocaprate USP–NF, is a nonionic lipid mixture consisting of mono- and diesters of glycerol with caprylic (C8) and capric (C10) fatty acids . Monograph specifications mandate a monoester content of 40.0%–75.0%, a diester content of 20.0%–50.0%, and triesters not exceeding 15.0%, distinguishing it from less-defined medium-chain glyceride products . It functions as a water-insoluble, oil-soluble surfactant with an HLB of approximately 5–6 and is widely employed as an emulsifier, solubilizer, and bioavailability enhancer in pharmaceutical lipid-based formulations [1].

Why a Simple “C8–C10 Glyceride” CAS Cannot Guarantee Equivalent Performance: The Critical Role of Mono-/Diester Ratio and PEGylation


Interchanging medium-chain glycerides based solely on the “C8–C10” fatty acid description introduces significant performance risk. The compendial entity (CAS 85536-07-8) is defined by a specific mono-/diester ratio range , whereas closely related products such as Labrasol (PEG-8 caprylic/capric glycerides) are predominantly PEGylated diesters with entirely different hydrophilicity (HLB ~14 vs. 5–6) . Medium-chain triglycerides (e.g., Miglyol 812) lack mono- and diglyceride surfactant functionality entirely [1]. Even among non-PEGylated mono-/diglyceride mixtures, variations in the monoester-to-diester balance directly alter emulsification efficiency, drug solubilization capacity, and antimicrobial activity, making specification-driven selection mandatory for reproducible formulation performance [2].

Head-to-Head Quantitative Differentiation Evidence for C8–C10 Mono- and Diglycerides (CAS 85536-07-8)


Superior Drug Solubilization Capacity vs. Labrasol and Transcutol-P for Intranasal CNS Delivery

In a preformulation study for an intranasal CNS nanoemulsion, Capmul MCM (C8–C10 mono-/diglycerides) exhibited a drug solubility of 79.50 ± 1.68 mg/mL, which was 1.56-fold higher than Labrasol (51.10 ± 1.39 mg/mL) and 2.17-fold higher than Transcutol-P (36.60 ± 0.85 mg/mL) [1]. This demonstrates that for this poorly water-soluble CNS agent, the non-PEGylated C8–C10 mono-/diglyceride mixture provided a substantially greater solubilization reservoir than PEGylated glycerides or glycol ethers.

Drug Solubilization Nanoemulsion Intranasal Delivery

Greater Antimicrobial Growth Inhibition than Long-Chain Glycerides and MCT Against Vaginal Lactobacillus

A 2020 study evaluating the impact of lipid excipients on Lactobacillus acidophilus viability demonstrated that Capmul MCM (C8–C10 mono-/diglycerides) exerted the strongest growth-inhibitory effect, exceeding that of Maisine CC (long-chain monoglyceride/diglyceride), Miglyol 810 (medium-chain triglyceride), and Kolliphor RH40 (surfactant) in the order Capmul MCM > Maisine CC > Miglyol 810 > Kolliphor RH40 at test concentrations of 0.1–5.0% [1]. This rank order was confirmed by both OD600 and CFU counting methods.

Antimicrobial Activity Self-Emulsifying Drug Delivery Vaginal Microflora

Faster and More Complete In Vitro Digestion than Medium-Chain Triglyceride (Miglyol 812) Under Intestinal Conditions

In a foundational comparative digestion study, Capmul MCM (C8/C10 mono-/diglyceride) underwent more rapid and complete lipolysis than Miglyol 812 (medium-chain triglyceride, MCT) [1]. Under model fasted intestinal conditions (5 mM bile salt), MCT achieved complete conversion to monoglyceride and fatty acid after 30 minutes, whereas the C8/C10 monoglyceride/diglyceride mixture digested even more rapidly, especially at early time points, and did not require bile salt for efficient digestion [1]. Long-chain glycerides (soybean oil, Maisine 35-1) digested significantly more slowly and incompletely.

Lipid Digestion Kinetics Oral Bioavailability Lipid-Based Formulations

Compendially Defined Monoester/Diester/Triester Ratio vs. Unspecified Caprylic/Capric Glyceride Mixtures

The USP–NF monograph for Glyceryl Mono and Dicaprylocaprate (CAS 85536-07-8) imposes quantifiable limits: Monoesters 40.0%–75.0%, Diesters 20.0%–50.0%, and Triesters not more than 15.0% . In contrast, generic “caprylic/capric glycerides” products may contain variable and unspecified proportions of mono-, di-, and triglycerides, as exemplified by Capmul MCM C8 (approximately 83% C8, ~60% monoester, ~34% diester, ~6% triester) [1] or Miglyol 812 (100% triglyceride, 0% monoester) [2]. The defined ratio ensures consistent surface activity and solubilization performance batch-to-batch.

Quality Control Pharmacopeial Standards Excipient Specification

HLB Differentiation from PEGylated C8–C10 Glycerides for Emulsion System Selection

The hydrophilic–lipophilic balance (HLB) of Capmul MCM (C8–C10 mono-/diglycerides) is approximately 5–6, categorizing it as a water-in-oil (w/o) emulsifier suitable for lipid solutions and SEDDS oil phases [1]. In contrast, Labrasol (PEG-8 caprylic/capric glycerides) has an HLB of approximately 14–17, functioning as an oil-in-water (o/w) surfactant and microemulsion-forming solubilizer . This HLB difference dictates that the non-PEGylated compound is preferentially selected when a low-HLB oil-phase component is required for Type I or Type II lipid formulations, whereas Labrasol serves as a high-HLB surfactant in Type III systems.

HLB Value Emulsification Lipid-Based Formulation Design

When to Specify C8–C10 Mono- and Diglycerides (CAS 85536-07-8): Evidence-Backed Application Scenarios


Type I / Type II Lipid-Based Formulations Requiring a Low-HLB Oil Phase with Rapid Digestion

Formulation scientists developing self-emulsifying drug delivery systems (SEDDS) or lipid solutions under the Lipid Formulation Classification System (LFCS) Types I–II should select Capmul MCM (CAS 85536-07-8) when the target product profile demands a low-HLB (5–6), water-insoluble oil phase that undergoes rapid, bile-salt-independent lipolysis [1]. The evidence demonstrates that its C8–C10 mono-/diglyceride composition digests faster than MCT and does not depend on prandial bile salt levels, reducing food-effect variability [2]. This is particularly valuable for poorly water-soluble drugs where rapid intestinal dispersion and absorption are critical for bioavailability.

Topical or Mucosal Formulations Requiring Excipient-Mediated Antimicrobial Preservation Enhancement

In vaginal, topical, or mucosal nanoemulsion formulations, incorporating Capmul MCM can simultaneously serve as a solubilizing oil phase and a preservative-enhancing excipient. The head-to-head evidence shows that Capmul MCM inhibits Lactobacillus acidophilus and related microorganisms more strongly than long-chain monoglycerides (Maisine CC) or medium-chain triglycerides (Miglyol 810) within the 0.1–5.0% concentration range [3]. This dual functionality can reduce reliance on traditional preservatives in products where antimicrobial preservation is required but preservative sensitivity is a concern.

Intranasal or Parenteral Nanoemulsions Where Maximum Drug Loading per Excipient Volume Is Essential

For high-dose intranasal delivery or injectable nanoemulsions where the administered volume must be minimized, Capmul MCM's demonstrated drug solubilization capacity of ~80 mg/mL (vs. ~51 mg/mL for Labrasol and ~37 mg/mL for Transcutol-P) makes it the preferred oil-phase candidate [4]. The 1.5–2.2× higher solubility directly enables smaller formulation volumes and reduced excipient exposure, which is a critical advantage for CNS-targeted intranasal products where spray volume is limited by nasal cavity capacity.

Quality-Controlled Pharmaceutical Development Requiring Compendial Excipient Specification

In regulatory submissions requiring a pharmacopeial monograph for excipient identity and purity, the USP–NF grade of Glyceryl Mono and Dicaprylocaprate (CAS 85536-07-8) provides a legally recognized specification with quantifiable monoester (40–75%), diester (20–50%), and triester (≤15%) limits . This is essential when consistent surface activity and emulsification performance must be guaranteed across manufacturing batches, and when generic 'caprylic/capric glycerides' products with undefined composition are unacceptable for quality-by-design (QbD) development.

Quote Request

Request a Quote for Glycerides, C8-10 mono-and di-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.